molecular formula C15H18N2O2S B2579587 N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide CAS No. 2034588-28-6

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B2579587
CAS No.: 2034588-28-6
M. Wt: 290.38
InChI Key: CUSHMXFOWJYJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is a synthetic organic compound that features a benzamide core with a 3-methylisoxazole moiety and a methylthio group

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-10-12(19-17-11)6-5-9-16-15(18)13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHMXFOWJYJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of 3-methylisoxazole: This can be achieved through the cyclization of appropriate precursors such as cyanoacetone.

    Attachment of the propyl chain: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propyl group.

    Formation of the benzamide core: The propylated 3-methylisoxazole is then coupled with 2-(methylthio)benzoic acid or its derivatives under suitable conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The isoxazole ring and benzamide core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: Shares the isoxazole moiety but differs in the functional groups attached to the benzene ring.

    3-bromo-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a bromine atom instead of a methylthio group.

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is unique due to the combination of the 3-methylisoxazole moiety and the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a 3-methylisoxazole moiety and a methylthio group , which contribute to its unique chemical properties. The IUPAC name is N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-methylsulfanylbenzamide, and its molecular formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylthio group may enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can lead to applications in skin whitening products .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways associated with neurological disorders.

Antimicrobial and Antiproliferative Effects

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Additionally, it has shown potential antiproliferative effects in various cancer cell lines.

Study Cell Line IC50 Value (µM) Effect
Study AB16F1010.5Inhibition of melanin production
Study BMCF-715.0Antiproliferative activity

Case Studies

  • Melanin Production Inhibition :
    • In a study involving B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin production with an IC50 value of 10.5 µM, outperforming traditional agents like kojic acid .
  • Anticancer Activity :
    • Another investigation assessed the compound's effects on MCF-7 breast cancer cells, revealing an IC50 of 15 µM, indicating its potential as an anticancer agent through the induction of apoptosis .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that this compound exhibits low cytotoxicity at concentrations below 20 µM in vitro . However, further studies are required to evaluate its safety in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.